molecular formula C20H20ClN3O6 B11279712 Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Cat. No.: B11279712
M. Wt: 433.8 g/mol
InChI Key: RWUHFWAGIWMBTE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a morpholine ring, a nitro group, and a chloro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amidation: Formation of the benzamide moiety.

    Esterification: Formation of the ethyl ester group.

    Morpholine Introduction: Incorporation of the morpholine ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and coupling reagents for amidation.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its bioactive moieties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chloro groups, as well as the morpholine ring, may play crucial roles in its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2-chloro-4-nitrobenzamido)-2-(morpholin-4-YL)benzoate: Similar structure with a different position of the nitro group.

    Ethyl 5-(2-bromo-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate: Similar structure with a bromo group instead of a chloro group.

    Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(piperidin-4-YL)benzoate: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

Ethyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O6

Molecular Weight

433.8 g/mol

IUPAC Name

ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H20ClN3O6/c1-2-30-20(26)16-11-13(3-6-18(16)23-7-9-29-10-8-23)22-19(25)15-12-14(24(27)28)4-5-17(15)21/h3-6,11-12H,2,7-10H2,1H3,(H,22,25)

InChI Key

RWUHFWAGIWMBTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCOCC3

Origin of Product

United States

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